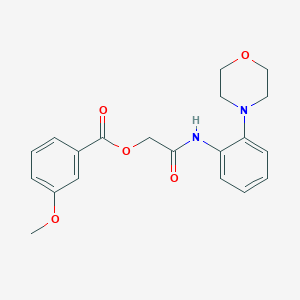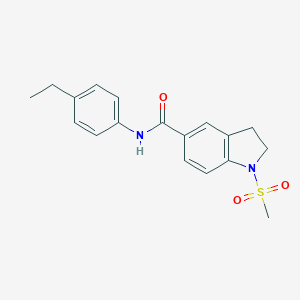![molecular formula C22H25ClN2O5S B300468 methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate](/img/structure/B300468.png)
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H25ClN2O5S and a molar mass of 464.96 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a chlorobenzyl moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 4-aminobenzoyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine.
Sulfonylation: The resulting intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine-4-carboxylic acid methyl ester under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to handle the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-{4-[(2-chlorobenzyl)amino]benzoyl}-4-piperidinecarboxylate: Lacks the methylsulfonyl group.
Methyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate: Contains a methyl group instead of a chlorine atom.
Uniqueness
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C22H25ClN2O5S |
|---|---|
Molekulargewicht |
465 g/mol |
IUPAC-Name |
methyl 1-[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-30-22(27)17-11-13-24(14-12-17)21(26)16-7-9-19(10-8-16)25(31(2,28)29)15-18-5-3-4-6-20(18)23/h3-10,17H,11-15H2,1-2H3 |
InChI-Schlüssel |
DHXDNQSGCFPPLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
Kanonische SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)

![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 3-chlorobenzoate](/img/structure/B300390.png)





![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)



![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)
